

An In-depth Technical Guide to the Molecular Structure and Reactivity of Aminopyrine

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Compound of Interest		
Compound Name:	Aminopyrine	
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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone derivative with analgesic, antiinflammatory, and antipyretic properties.[1][2] Historically used as a non-steroidal antiinflammatory drug (NSAID), its clinical application has been largely suspended in many
countries due to a significant risk of severe adverse effects, most notably agranulocytosis (a
life-threatening drop in white blood cells) and its potential to form carcinogenic compounds.[1]

Despite its restricted clinical use, **aminopyrine** remains a valuable compound in biomedical research. Radiolabeled **aminopyrine** is a key substrate in the **Aminopyrine** Breath Test (ABT), a widely used in-vivo probe to measure the metabolic activity of hepatic cytochrome P-450 (CYP) enzymes, providing a non-invasive assessment of liver function.[1][4] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and chemical and biological reactivity of **aminopyrine**.

Molecular Structure and Identification

Aminopyrine is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core. [1] This core structure is substituted with a dimethylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2.[1][2]



• IUPAC Name: 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one[1][5]

CAS Number: 58-15-1[1][6]

Molecular Formula: C13H17N3O[1][7]

Synonyms: Aminophenazone, 4-Dimethylaminoantipyrine, Amidopyrine,
 Dimethylaminophenazone[6][7]

The molecule is a tertiary amino compound.[1] Its structure confers specific chemical and physical properties that dictate its reactivity and metabolic fate.

Physicochemical Properties

The physical and chemical characteristics of **aminopyrine** are summarized in the table below. These properties are crucial for its formulation, absorption, distribution, and analytical detection.

Table 1: Physicochemical Properties of Aminopyrine

Property	Value / Description	Reference(s)
Molecular Weight	231.29 g/mol	[1][7]
Appearance	Small colorless crystals or white crystalline powder.	[1][2]
Melting Point	107-109 °C	[2][7][8]
Solubility	Soluble in water (1 g in 18 ml), alcohol (1 g in 1.5 ml), chloroform (1 g in 1 ml), benzene (1 g in 12 ml), and ether (1 g in 13 ml).	[2][7]
pH (5% aq. solution)	7.5 - 9.0 (Slightly alkaline to litmus)	[1][2]
UV Absorption (λmax)	241 nm, 273 nm	[9]



| Stability | Stable in air but is sensitive to light and will deteriorate in sunlight. |[1][2][7] |

Chemical Reactivity and Stability

Aminopyrine's reactivity is largely dictated by the dimethylamino group and the pyrazolone ring structure. It is stable under standard conditions but exhibits notable reactivity with oxidizing agents and nitrous acid.

- Oxidative Degradation: The molecule is readily attacked by mild oxidizing agents, particularly
 in the presence of moisture or water.[2][7][8] This susceptibility to oxidation is a key factor in
 its degradation. Proposed degradation pathways include hydroxylation and demethylation.
 [10]
- Reaction with Nitrite (Nitrosation): A critical and dangerous reaction occurs between
 aminopyrine and nitrite under acidic conditions, such as those found in the human stomach.
 [11] This reaction forms N-nitrosodimethylamine (NDMA), a potent carcinogen.[11] The nitrite
 can originate from dietary sources like cured meats and certain vegetables. This reaction is a
 primary reason for the withdrawal of aminopyrine from many markets.
- Thermal Decomposition: When heated to decomposition, **aminopyrine** emits toxic fumes of nitrogen oxides.[1]
- Incompatibilities: **Aminopyrine** is incompatible with strong oxidizing agents, strong acids, strong bases, acacia, apomorphine, aspirin, chloral hydrate, iodine, and tannic acid.[8]

Metabolic Reactivity and Pathways

The biotransformation of **aminopyrine** occurs primarily in the liver and is a key area of study, forming the basis of the **Aminopyrine** Breath Test for hepatic function.[3][4]

The major metabolic pathway is sequential N-demethylation, mediated by the cytochrome P-450 mixed-function oxidase system.[12][13][14] This process involves the removal of the two methyl groups from the C-4 dimethylamino moiety.

The primary metabolites formed are:

• 4-Monomethylaminoantipyrine (MAAP): The product of the first N-demethylation step.

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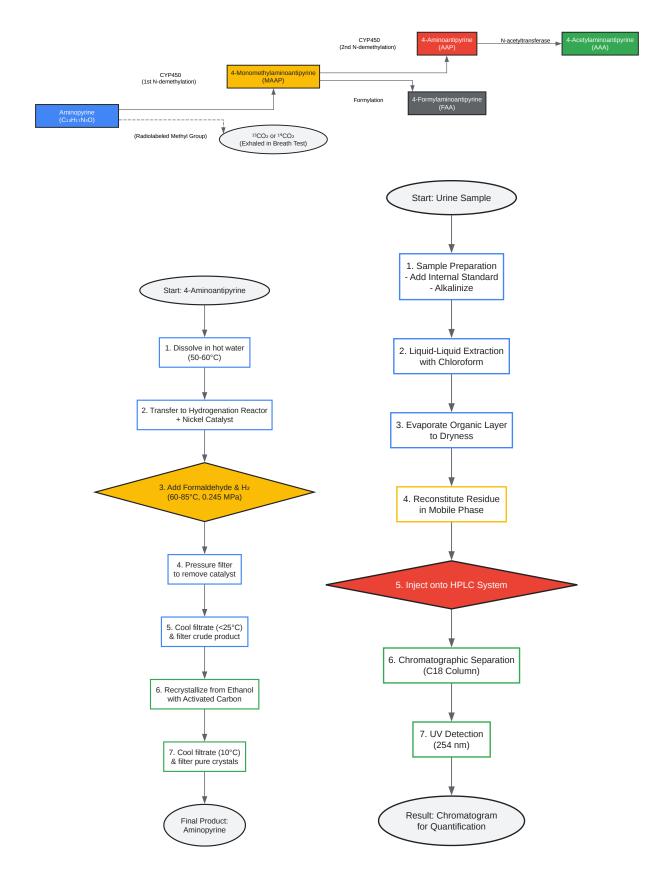




- 4-Aminoantipyrine (AAP): The product of the second N-demethylation step.[12][14]
- 4-Formylaminoantipyrine (FAA): Formed via an alternative pathway involving N-demethylation and subsequent formylation.[3][12]
- 4-Acetylaminoantipyrine (AAA): Following the formation of 4-aminoantipyrine, a significant portion is further metabolized via acetylation to form 4-acetylaminoantipyrine, which is a major urinary metabolite.[3][12][15]

The interindividual variability in the rate of these metabolic steps can be substantial.[3][15]





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